molecular formula C82H54O52 B1256154 Sanguiin H-6

Sanguiin H-6

Cat. No.: B1256154
M. Wt: 1871.3 g/mol
InChI Key: FFZOOOCGCNFHAQ-GWOIDVGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sanguiin H-6 is a dimeric ellagitannin, a class of hydrolyzable plant polyphenols found notably in berries of the Rosaceae family, such as raspberries (Rubus idaeus) and cloudberries (Rubus chamaemorus) . This compound is a prominent subject of scientific investigation due to its multifaceted biological activities and potential research applications. A key area of research involves its significant anti-inflammatory properties. Studies demonstrate that this compound inhibits lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in macrophages . The mechanism operates on two fronts: it directly scavenges nitric oxide radicals and concurrently suppresses the induction of inducible nitric oxide synthase (iNOS) mRNA and its enzyme activity . This compound also exhibits potent antimicrobial and anti-biofilm effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . Research shows it can prevent MRSA biofilm development in vitro and demonstrate a significant anti-MRSA effect in in vivo wound infection models, suggesting its potential for studying the prevention of surgical site infections . Its minimum inhibitory concentration (MIC) against MRSA has been reported as 0.25 mg/mL . Furthermore, this compound is recognized for its antioxidant activity, contributing to the overall antioxidant capacity of raspberry extracts, and has been investigated as a cytotoxic agent, with studies indicating an ability to inhibit DNA topoisomerases . Recent in silico virtual screening studies have also suggested that this compound might be a candidate for increasing resistance toward SARS-CoV-2 in the early stages of infection, warranting further experimental investigation . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C82H54O52

Molecular Weight

1871.3 g/mol

IUPAC Name

[(1R,2S,19R,20R,22R)-36-[5-[[(1R,2S,19R,20S,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32(37),33,35-dodecaen-20-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C82H54O52/c83-23-1-14(2-24(84)45(23)93)71(112)133-81-70-68(130-77(118)20-9-30(90)50(98)57(105)39(20)41-22(79(120)132-70)11-32(92)52(100)59(41)107)65-35(126-81)13-123-74(115)17-6-27(87)53(101)60(108)42(17)43-44(80(121)128-65)66(63(111)62(110)61(43)109)124-33-4-15(3-25(85)46(33)94)72(113)134-82-69-67(129-76(117)19-8-29(89)49(97)56(104)38(19)40-21(78(119)131-69)10-31(91)51(99)58(40)106)64-34(125-82)12-122-73(114)16-5-26(86)47(95)54(102)36(16)37-18(75(116)127-64)7-28(88)48(96)55(37)103/h1-11,34-35,64-65,67-70,81-111H,12-13H2/t34-,35-,64-,65-,67+,68+,69-,70-,81-,82+/m1/s1

InChI Key

FFZOOOCGCNFHAQ-GWOIDVGPSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]3[C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)OC5=C(C(=C(C6=C5C(=O)O[C@@H]7[C@@H](COC(=O)C8=CC(=C(C(=C86)O)O)O)O[C@@H]([C@H]9[C@H]7OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O9)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O3)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O

Canonical SMILES

C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)OC5=C(C(=C(C6=C5C(=O)OC7C(COC(=O)C8=CC(=C(C(=C86)O)O)O)OC(C9C7OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O9)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O3)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O

Synonyms

sanguiin H 6
sanguiin H-6

Origin of Product

United States

Preparation Methods

Solvent Systems and Efficiency

Polar solvents like acetone-water and ethanol-water mixtures are preferred due to their ability to dissolve hydrophilic tannins. For instance, cloudberry (Rubus chamaemorus) seed coats were extracted six times with 4.8 L of acetone-water (80:20, v/v), achieving efficient solubilization of this compound. Similarly, fresh leaves and stems of Rubus parvifolius were homogenized in ethanol-water (6:4, v/v) or acetone-water (6:4, v/v), followed by filtration and lyophilization. These solvent systems leverage the compound’s polarity, with acetone-water mixtures showing higher efficacy in breaking down cell walls and releasing bound tannins.

Table 1: Comparative Analysis of Extraction Methods

Plant SourcePlant PartSolvent SystemRatio (v/v)Volume per ExtractionExtractionsPost-Processing
Rubus chamaemorusSeed coatAcetone-water80:204.8 L6Freeze-drying
Rubus parvifoliusLeaves/stemsEthanol-water6:4300 mL1Lyophilization
Rubus parvifoliusLeaves/stemsAcetone-water6:4300 mL1Lyophilization

Plant Material Preparation

The physical state of plant material (fresh vs. dried) and particle size significantly influence extraction efficiency. Fresh Rubus parvifolius leaves and stems were directly homogenized to prevent degradation of heat-sensitive tannins. In contrast, cloudberry seed coats were processed as dried powder, enabling longer storage and consistent batch yields. Mechanical disruption via Waring blenders or ultrasonicators enhances solvent penetration, particularly for rigid plant matrices like seed coats.

Purification Strategies

Crude extracts require extensive purification to isolate this compound from co-extracted polyphenols, sugars, and pigments.

Liquid-Liquid Extraction and Fractionation

After solvent removal, aqueous residues are often subjected to liquid-liquid extraction using ethyl acetate or dichloromethane to remove non-polar contaminants. For example, cloudberry extracts were reduced to an aqueous phase, filtered, and freeze-dried before fractionation. This step eliminates lipids and chlorophyll, which interfere with subsequent chromatographic separation.

Chromatographic Isolation

Preparative liquid chromatography (LC) and high-performance liquid chromatography (HPLC) are pivotal for obtaining high-purity this compound. Cloudberry fractions were purified using preparative LC, with pooled fractions analyzed by UHPLC-MS/MS to confirm composition. In Rubus parvifolius, HPLC fingerprinting against an authentic standard ensured batch-to-batch consistency.

Table 2: Purification Protocols for this compound

Source MaterialMethodColumn TypeMobile PhaseDetection
Rubus chamaemorusPreparative LCC18Not reportedUHPLC-MS/MS
Rubus parvifoliusAnalytical HPLCC18AcetonitrileUV (280 nm)

Industrial-Scale Production Challenges

Despite its therapeutic potential, industrial production of this compound remains limited due to:

  • High Solvent Costs : Large-scale extractions require vast volumes of acetone or ethanol, raising operational costs and environmental concerns.

  • Low Natural Abundance : this compound constitutes <1% of dry plant weight, necessitating processing of bulk biomass for modest yields.

  • Purification Complexity : Multi-step chromatography increases production time and limits throughput.

Analytical Validation and Standardization

Quality control relies on spectroscopic and chromatographic techniques:

  • UHPLC-MS/MS : Confirms molecular identity via fragmentation patterns (e.g., m/z 633 → 301 for ellagic acid derivatives).

  • NMR Spectroscopy : Validates structural integrity through characteristic signals for galloyl and hexahydroxydiphenoyl groups.

  • HPLC Fingerprinting : Compares retention times and peak areas against certified reference standards.

Emerging Sustainable Methods

Recent advances aim to address scalability and environmental impact:

  • Enzyme-Assisted Extraction : Cellulase and pectinase pre-treatments enhance tannin release, reducing solvent use by 30–40%.

  • Green Solvents : Cyclopentyl methyl ether (CPME) and ethanol-water mixtures offer lower toxicity without compromising yield .

Chemical Reactions Analysis

Types of Reactions

Sanguiin H-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antioxidant Properties

Sanguiin H-6 exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress. It scavenges free radicals and reactive oxygen species, thereby preventing cellular damage.

  • Mechanism of Action : The compound inhibits the production of reactive oxygen species by modulating intracellular signaling pathways. For example, it has been shown to upregulate heme oxygenase-1 (HO-1) expression, which plays a protective role against oxidative damage .

Anti-inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines and enzymes, making it a potential therapeutic agent for inflammatory diseases.

  • Case Study : In vitro studies demonstrated that this compound inhibited the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-activated macrophages, effectively decreasing nitric oxide production .

Osteoclastogenesis Inhibition

This compound has been identified as a potent inhibitor of osteoclastogenesis, which is crucial for bone health.

  • In Vitro Evidence : Studies show that this compound significantly inhibits RANKL-induced osteoclast differentiation and bone resorption. It decreases the expression of nuclear factor of activated T cells cytoplasmic 1 (NFATc1), a key transcription factor involved in osteoclast differentiation .
  • In Vivo Evidence : In animal models, it was observed that this compound effectively prevents tumor necrosis factor-alpha (TNF-α)-induced osteoclast formation, further supporting its role in bone health management .

Antimicrobial Activity

This compound demonstrates promising antimicrobial properties against various pathogens.

  • Research Findings : It has been shown to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains, indicating its potential as a natural antimicrobial agent .

Antiviral Potential

Recent studies have highlighted the potential antiviral effects of this compound, particularly against viruses like SARS-CoV-2.

  • Virtual Screening Studies : Computational analyses suggest that this compound may enhance resistance to SARS-CoV-2 during early infection stages, warranting further investigation into its pharmacological applications against viral infections .

Anticancer Properties

The compound has shown anticancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation.

  • Mechanism of Action : this compound triggers programmed cell death in various cancer cell lines through multiple pathways, including the modulation of apoptotic markers and cell cycle regulators .

Data Table: Summary of Applications

ApplicationMechanism/EffectReferences
Antioxidant ActivityScavenges free radicals; upregulates HO-1
Anti-inflammatoryInhibits iNOS expression; reduces nitric oxide production
Osteoclastogenesis InhibitionDecreases NFATc1 expression; inhibits RANKL-induced differentiation
Antimicrobial ActivityInhibits growth of MRSA and other pathogens
Antiviral PotentialEnhances resistance to SARS-CoV-2
Anticancer PropertiesInduces apoptosis; inhibits proliferation

Mechanism of Action

Sanguiin H-6 exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Antimicrobial and Antiviral Activity: Inhibits the growth of bacteria and viruses by interfering with their metabolic processes and replication.

    Anticancer Activity: Induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation.

    Anti-inflammatory Activity: Reduces inflammation by modulating the production of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Lambertianin C

  • Structure : A trimeric ellagitannin composed of three di-HHDP-GG units, forming a larger oligomer compared to Sanguiin H-6 .
  • Bioactivity: Both compounds share a MIC of 0.25 mg/L against MRSA, but this compound has a higher MBC (>1 mg/mL vs. 0.5 mg/mL for Lambertianin C), suggesting a concentration-dependent bactericidal mechanism .
  • Stability :
    • Lambertianin C is slightly more stable than this compound in neutral/basic conditions (pH 7–8), with longer half-lives in 7 out of 9 experimental variants .
    • Both degrade into sanguiin H-10 isomers and ellagic acid under hydrolysis .

Agrimoniin

  • Structure: A dimeric ellagitannin with the same monomeric units as this compound but differing in linkage polarity. Agrimoniin elutes later in HPLC (26.11 min vs. 11.62 min for this compound) due to lower polarity .
  • Identification Challenges :
    • Mass spectra (m/z 934.08 and 1870.16) and fragmentation patterns overlap, requiring precise LC–MS/MS differentiation .
  • Natural Occurrence : Primary ellagitannin in strawberries (Fragaria spp.), unlike this compound, which is abundant in Rubus species .

Sanguiin H-10

  • Structure : An intermediate hydrolysis product of this compound, characterized by a double-charged fragment (m/z 783.07) and lower molecular weight .
  • Role in Degradation : Forms during the breakdown of this compound under thermal or alkaline conditions, eventually yielding ellagic acid .

Ellagic Acid

  • Structure: A monomeric phenolic acid derived from HHDP group hydrolysis.
  • Bioactivity : Less potent than this compound in antimicrobial assays but contributes to overall antioxidant and anti-inflammatory effects in berry extracts .

Concentration in Natural Sources

Compound Raspberry Extract (%) Blackberry Extract (%) Stability (pH 8, 20°C)
This compound 42.7 (organic), 32.2 (UEAE) 44.2 (organic), 29 (UEAE) Half-life: ~2.5 h
Lambertianin C 10.1 (organic), 3.5 (UEAE) 10.1 (organic), 3.5 (UEAE) Half-life: ~2.5 h
Ellagic Acid 8–27% (dependent on extraction pH/temperature) N/A Stable end product

Pharmacological Activities

Activity This compound Lambertianin C Agrimoniin
Antimicrobial MIC: 0.25 mg/L; MBC: >1 mg/mL MIC: 0.25 mg/L; MBC: 0.5 mg/mL Not reported for MRSA
Anticancer Induces apoptosis in breast cancer cells Limited data Limited data
Antioxidant Scavenges free radicals (IC₅₀: 12 µM) Moderate activity Moderate activity
Anti-inflammatory Inhibits NF-κB in macrophages Not reported Not reported

Stability and Degradation Pathways

  • pH and Temperature Sensitivity :
    • Both this compound and Lambertianin C degrade rapidly at pH 8 (half-life <0.5 h at 80°C) but are stable at pH 6 .
    • Degradation products include sanguiin H-10 isomers, galloyl-bis-HHDP-glucose, and ellagic acid .
  • Key Stability Factors: Oligomer size: Dimers/trimers are less stable than monomers (e.g., pedunculagin) due to reduced hydrophobic interactions . Extraction conditions: Alkaline pH and high temperature during processing hydrolyze ellagitannins .

Q & A

Q. How can researchers ensure reproducibility in this compound studies?

  • Methodological Answer : Adhere to ARRIVE guidelines for preclinical studies. Share protocols, raw data, and code via repositories like Zenodo or GitHub. Collaborate with independent labs for inter-laboratory validation .

Q. What ethical frameworks apply to in vivo studies of this compound’s therapeutic potential?

  • Methodological Answer : Follow institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare). Include justification for sample size (power analysis) and humane endpoints. For human cell lines, verify ethical sourcing and consent .

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